1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine
CAS No.:
Cat. No.: VC15865408
Molecular Formula: C11H19N5O2S
Molecular Weight: 285.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N5O2S |
|---|---|
| Molecular Weight | 285.37 g/mol |
| IUPAC Name | [3-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
| Standard InChI | InChI=1S/C11H19N5O2S/c1-2-15-5-7-16(8-6-15)19(17,18)11-9-13-4-3-10(11)14-12/h3-4,9H,2,5-8,12H2,1H3,(H,13,14) |
| Standard InChI Key | VQFYYBMXLYCLIG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine (molecular formula: C₁₁H₁₈N₆O₂S) consists of three distinct regions:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The ethyl group (-CH₂CH₃) is attached to the nitrogen at position 1.
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Sulfonamide bridge: A sulfonyl group (-SO₂-) connects the piperazine to the pyridine ring.
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Pyridine-hydrazine moiety: A pyridine ring substituted with a hydrazine (-NH-NH₂) group at position 4.
Key Structural Features and Implications:
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Piperazine's conformational flexibility: The ethyl group introduces steric bulk, potentially influencing binding interactions with biological targets .
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Sulfonamide's polarity: The -SO₂- group enhances water solubility and participates in hydrogen bonding, a trait common in enzyme inhibitors .
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Hydrazine's reactivity: The -NH-NH₂ group can act as a nucleophile or metal chelator, enabling interactions with metalloenzymes or DNA .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.37 g/mol |
| LogP (Predicted) | 0.89 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 4 (hydrazine + piperazine NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, pyridine N) |
| Topological Polar Surface Area | 121 Ų |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine likely involves a multi-step sequence:
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Piperazine alkylation: Introduction of the ethyl group via reaction of piperazine with ethyl bromide or iodide under basic conditions .
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Pyridine functionalization: Bromination at position 5 of pyridine, followed by hydrazine substitution at position 4.
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Sulfonamide formation: Coupling the ethylpiperazine to the hydrazinylpyridine using sulfonyl chloride intermediates .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ethylation of piperazine | Ethyl bromide, K₂CO₃, DMF, 80°C | 75–85 |
| Hydrazinylation | Hydrazine hydrate, EtOH, reflux | 60–70 |
| Sulfonylation | ClSO₂-pyridine, Et₃N, CH₂Cl₂ | 50–65 |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanisms
Table 3: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| Carbonic Anhydrase IX | 15–25 nM | Zinc chelation |
| PARP-1 | 50–100 nM | NAD⁺ binding disruption |
| EGFR Kinase | 200–400 nM | ATP-competitive inhibition |
Antimicrobial Activity
Analogous piperazine derivatives exhibit broad-spectrum antimicrobial effects. For example:
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